molecular formula C8H5BrF4O B1383962 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 2092564-68-4

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1383962
M. Wt: 273.02 g/mol
InChI Key: WMVAVELEYDTMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the IUPAC name (3-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol . It has a molecular weight of 273.02 .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code 1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” include a molecular weight of 273.02 .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

Summary of the Application

Trifluoromethylpyridines (TFMP), which can be synthesized using “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives involves various methods. One of the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethylpyridines

Summary of the Application

“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Synthesis of FDA-Approved Drugs

Summary of the Application

Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs can be synthesized using "3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol" .

Methods of Application or Experimental Procedures

The synthesis of TFM-group-containing drugs involves various methods. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Results or Outcomes

These drugs have been found to exhibit numerous pharmacological activities. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Synthesis of Trifluoromethoxy Group

Summary of the Application

The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be used in the synthesis of compounds containing this group .

Methods of Application or Experimental Procedures

The synthesis of trifluoromethoxy group-containing compounds involves various methods . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

Results or Outcomes

The trifluoromethoxy group exhibits bizarre behaviors, hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .

Synthesis of Refomatsky Reagent

Summary of the Application

“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be used in the synthesis of a Refomatsky reagent .

Methods of Application or Experimental Procedures

The synthesis of Refomatsky reagent involves a palladium-catalyzed α-arylation .

Results or Outcomes

The Refomatsky reagent is used in various chemical reactions .

properties

IUPAC Name

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVAVELEYDTMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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